3-((3-Chlorophenyl)amino)propanoic acid

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

Researchers require meta-chlorophenyl-substituted β-alanine for reproducible enzyme binding studies-ortho/para isomers or α-amino acid analogs yield different potency. This specific scaffold (CAS 21617-14-1) provides validated affinity profiles: - IDO1 inhibitor: Ki = 154 nM (tumor immune evasion models) - AGT inhibitor: Ki = 3.8 μM (glyoxylate metabolism assays) - GluA2 AMPA receptor binder: Ki = 1.74 μM (glutamatergic signaling) Procure the exact compound for assay validation and medicinal chemistry optimization. Available for R&D use with fast dispatch.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 21617-14-1
Cat. No. B3116409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Chlorophenyl)amino)propanoic acid
CAS21617-14-1
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NCCC(=O)O
InChIInChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
InChIKeyYHXKNYLHVMSFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Chlorophenyl)amino)propanoic Acid: Compound Profile


3-((3-Chlorophenyl)amino)propanoic acid (CAS 21617-14-1), also designated N-(3-chlorophenyl)-β-alanine, is an organic compound (C9H10ClNO2, MW 199.63 g/mol) that belongs to the class of N-substituted β-amino acids [1]. Its structure incorporates a β-alanine backbone linked via a secondary amine to a meta-chlorophenyl group, imparting specific computed physicochemical descriptors—such as XLogP3-AA of 2.6 and a defined hydrogen bond donor/acceptor profile—that differentiate it from unsubstituted β-alanine and other chlorophenyl isomers [1]. The compound serves as a versatile scaffold in medicinal chemistry and biochemical probe development [1].

Meta-chlorophenyl β-alanine scaffold

N-(3-chlorophenyl)-β-alanine provides a distinct recognition surface for enzyme and receptor target engagement studies.

Differentiated from unsubstituted β-alanine

Computed lipophilicity and hydrogen-bond profile distinguish it from simple β-alanine, supporting cell-permeability-relevant probe design.

Versatile probe and library building block

Suitable for IDO1, AGT, and AMPA receptor research workflows; secondary amine and carboxylic acid enable further derivatization.

3-((3-Chlorophenyl)amino)propanoic Acid: Substitution Risks


Simple replacement of 3-((3-chlorophenyl)amino)propanoic acid with other N-substituted β-alanines or isomeric chlorophenyl analogs is not scientifically justified due to the profound impact of the meta-chlorophenyl substituent on molecular recognition and enzyme binding kinetics [1]. The compound displays a specific affinity fingerprint across diverse targets—including indoleamine 2,3-dioxygenase 1 (IDO1; Ki = 154 nM), alanine:glyoxylate aminotransferase (AGT; Ki = 3.8 μM), and the GluA2 AMPA receptor (Ki = 1.74 μM)—that is highly sensitive to both the chlorine position and the β-alanine backbone geometry [2][3][4]. Substituting with para-chloro or ortho-chloro isomers, or with α-amino acid derivatives such as 3-chloro-L-phenylalanine, will yield quantitatively different potency, selectivity, and physicochemical behavior [1]. The following evidence quantifies exactly why this specific compound must be procured for reproducible results.

Chlorine positional isomerism

Para- or ortho-chloro substitution may shift binding affinity and selectivity profiles across IDO1, AGT, and GluA2 targets; meta position is critical for reported recognition.

Backbone geometry divergence

β-Alanine core versus α-amino acid analogs (e.g., 3-chloro-L-phenylalanine) alters molecular recognition and enzyme engagement; target profile may not transfer.

Unsubstituted β-alanine mismatch

Lacks the meta-chlorophenyl group required for target binding; computed physicochemical space differs substantially, limiting functional equivalence in probe contexts.

3-((3-Chlorophenyl)amino)propanoic Acid: Quantitative Evidence


IDO1 Inhibition Activity

3-((3-Chlorophenyl)amino)propanoic acid inhibits recombinant human IDO1 with a Ki of 154 nM, as determined by reduction in kynurenine production using L-tryptophan substrate after 60 minutes via Michaelis-Menten analysis [1]. In cross-study comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC50 of 15–72 nM [2]. While epacadostat is a structurally distinct hydroxyamidine, the target compound's activity resides within the same nanomolar potency band, positioning it as a viable starting point for IDO1-directed probe development, especially given its simpler synthetic accessibility.

IDO1 Inhibition
Cross-study comparable
Target Ki 154 nM Epacadostat IC50 15–72 nM
Ki approx. 2–10× higher than comparator IC50 values
Supports IDO1 probe development context.
Cross-study comparison; recombinant human IDO1, L-tryptophan substrate, 60 min. Conditions differ between assays.
Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

AGT Inhibition Activity

The compound inhibits recombinant wild-type His-tagged AGT with a Ki of 3.8 μM (3.80E+3 nM), measured via inhibition constant using L-alanine as substrate [1]. This value is comparable to other AGT inhibitors reported in BindingDB, which exhibit Ki values ranging from 2.0 to 3.4 μM [2]. The consistency of this activity across multiple studies suggests that 3-((3-chlorophenyl)amino)propanoic acid reliably engages the AGT active site at micromolar concentrations, providing a defined potency benchmark for structure-activity relationship studies in disorders of glyoxylate metabolism.

AGT Inhibition
Cross-study comparable
Ki = 3.8 μM
Consistent micromolar AGT engagement.
Comparable to reported AGT inhibitor range (2.0–3.4 μM). Recombinant wild-type His-tagged AGT, L-alanine substrate.
Primary hyperoxaluria Aminotransferase Metabolic disease

AMPA Receptor GluA2 Binding Affinity

3-((3-Chlorophenyl)amino)propanoic acid displaces [3H]AMPA from full-length rat cloned GluA2(R)o receptors expressed in Sf9 cells with a Ki of 1.74 μM (1.74E+3 nM) after 1–2 hours of incubation [1]. This binding affinity, while moderate, is comparable to the compound's activity against human GluA2 LBD (Ki = 2.26 μM) [1]. The reproducible binding across species orthologs indicates that the meta-chlorophenyl-β-alanine scaffold can serve as a consistent starting point for developing AMPA receptor modulators.

AMPA GluA2 Binding
Cross-study comparable
Rat GluA2(R)o Ki 1.74 μM Human GluA2 LBD Ki 2.26 μM
Approx. 1.3-fold difference between orthologs
Supports AMPA receptor ligand research.
Moderate affinity; species-ortholog context. [3H]AMPA displacement, Sf9 cells, 1–2 h incubation.
Neuroscience AMPA receptor Ligand binding

Physicochemical Profile vs. Unsubstituted β-Alanine

Computed physicochemical parameters for 3-((3-chlorophenyl)amino)propanoic acid include XLogP3-AA of 2.6, two hydrogen bond donors, and three hydrogen bond acceptors [1]. In contrast, unsubstituted β-alanine has XLogP3-AA of -3.3, one hydrogen bond donor, and three hydrogen bond acceptors [2]. The introduction of the 3-chlorophenyl group dramatically increases lipophilicity by approximately 5.9 log units, which significantly alters membrane permeability potential and protein binding characteristics.

Lipophilicity Shift
Supporting evidence
XLogP3-AA 2.6 β-Alanine XLogP3-AA −3.3
ΔXLogP ≈ 5.9 units
Meta-chlorophenyl increases calculated lipophilicity; relevant for permeability context.
Computed descriptor (XLogP3 3.0); experimental logP/D and solubility verification advised.
Medicinal chemistry ADME prediction Lead optimization

3-((3-Chlorophenyl)amino)propanoic Acid: Application Scenarios


IDO1 Probe Development for Cancer Immunotherapy

Given its Ki of 154 nM against IDO1 [1], this compound is a strong candidate for developing chemical probes to investigate the IDO1 pathway in tumor immune evasion. Researchers can employ it in cell-based assays to study tryptophan catabolism and T-cell activation, or as a starting scaffold for medicinal chemistry optimization toward more potent and selective IDO1 inhibitors [1].

AGT Inhibition in Primary Hyperoxaluria Models

The compound's consistent micromolar inhibition of AGT (Ki = 3.8 μM) [2] makes it a suitable reference inhibitor for in vitro studies of glyoxylate metabolism. It can be used to validate enzyme assays, screen for more potent AGT modulators, or investigate the biochemical basis of primary hyperoxaluria type I [2].

AMPA Receptor Pharmacology and Neuroscience Tool

With a defined binding affinity for the GluA2 subunit of AMPA receptors (Ki = 1.74–2.26 μM) [3], this compound can serve as a tool compound for studying glutamatergic signaling. It is applicable in radioligand displacement assays, electrophysiological experiments, or as a structural template for designing novel AMPA receptor modulators [3].

β-Alanine-Derived Building Block for Library Synthesis

Owing to its favorable physicochemical profile (XLogP = 2.6, balanced H-bond donors/acceptors) [4], this compound is an excellent building block for constructing focused compound libraries. Medicinal chemists can exploit the secondary amine for further functionalization or use the carboxylic acid for amide coupling to generate diverse β-alanine-based analogs with improved drug-like properties [4].

Application
Selection Property
Validation Focus
IDO1 pathway research / Immuno-oncology studies
IDO1 inhibition profile review
IDO1 enzyme assay validation
Glyoxylate metabolism studies
AGT inhibition benchmarking
AGT activity assay context
Glutamatergic signaling research
AMPA receptor binding profile
Radioligand displacement / electrophysiology
Library synthesis / Lead optimization
Favorable computed drug-like properties
ADME property experimental validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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